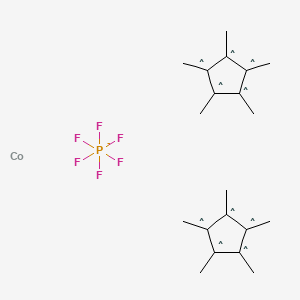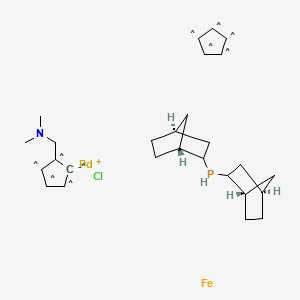![molecular formula C112H96O16 B6289084 Benzyloxycalix[8]arene CAS No. 193743-53-2](/img/structure/B6289084.png)
Benzyloxycalix[8]arene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyloxycalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their ability to form host-guest complexes. Benzyloxycalix8arene, specifically, consists of eight phenolic units linked by methylene bridges, with benzyloxy groups attached to the phenolic oxygen atoms. This compound is notable for its unique structural properties, which make it an excellent candidate for various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycalix8arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include the use of solvents such as toluene or chloroform, and the process may require heating to facilitate the formation of the macrocyclic structure. The final product is purified through recrystallization or chromatography to obtain the desired benzyloxycalix8arene.
Industrial Production Methods: While the industrial production of benzyloxycalix8arene is not as widespread as other calixarenes, scalable methods have been developed. These methods focus on optimizing the reaction conditions to increase yield and reduce the need for extensive purification steps. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Benzyloxycalix8arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base.
Major Products: The major products formed from these reactions include various functionalized calixarenes, which can be further utilized in different applications.
科学的研究の応用
Benzyloxycalix8arene has found numerous applications in scientific research, including:
Chemistry: It serves as a host molecule in supramolecular chemistry, facilitating the formation of host-guest complexes with various guest molecules.
Biology: Its ability to encapsulate biomolecules makes it useful in drug delivery systems and biosensors.
Medicine: It is explored for its potential in targeted drug delivery and as a component in diagnostic tools.
Industry: It is used as a catalyst support in various chemical reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings
作用機序
The mechanism by which benzyloxycalix8arene exerts its effects is primarily through its ability to form host-guest complexes. The macrocyclic structure provides a cavity that can encapsulate guest molecules, facilitating their stabilization and transport. In catalytic applications, the benzyloxycalix8arene acts as a support for palladium complexes, enhancing their catalytic activity and selectivity .
類似化合物との比較
- Calix4arene: A smaller macrocyclic compound with four phenolic units.
- Calix6arene: A medium-sized macrocyclic compound with six phenolic units.
- Calix8arene: The parent compound without benzyloxy groups.
Uniqueness: Benzyloxycalix8arene is unique due to its larger cavity size compared to calix4arene and calix6arene, allowing it to encapsulate larger guest molecules. The presence of benzyloxy groups also enhances its solubility and functionalization potential, making it more versatile for various applications .
特性
IUPAC Name |
5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJOPMMALACTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H96O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1697.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)


